molecular formula C11H9F5O B14073977 1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14073977
M. Wt: 252.18 g/mol
InChI Key: OUQKJRUUGVLROD-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is a high-value aromatic ketone designed for use as a critical synthetic intermediate in advanced chemical and pharmaceutical research. This compound features a propan-2-one backbone linked to a phenyl ring substituted with both difluoromethyl and trifluoromethyl groups. The strategic incorporation of multiple fluorine atoms is a common practice in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability . Compounds with this specific substitution pattern are often explored as key building blocks in the synthesis of more complex molecules, including potential pharmaceuticals. The presence of the ketone functional group provides a versatile handle for further chemical transformations, such as reductive amination to generate secondary amines, a structural motif found in a range of bioactive molecules. For instance, a closely related compound, 1-(3-trifluoromethyl-phenyl)-propan-2-one, is a known metabolite and synthetic intermediate in the pathway of anorectic agents like fenfluramine, highlighting the relevance of this chemical class in central nervous system (CNS) drug discovery . Researchers will find this chemical particularly useful in projects aimed at developing new therapeutic agents, agrochemicals, and materials science, where the introduction of fluorine atoms can significantly alter the biological activity and physical characteristics of the lead compound. Computed physicochemical properties suggest this molecule is likely to have good bioavailability and obey the Rule of Five, making it a suitable candidate for further investigation in drug discovery pipelines . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct all handling in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C11H9F5O

Molecular Weight

252.18 g/mol

IUPAC Name

1-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O/c1-6(17)2-7-3-8(10(12)13)5-9(4-7)11(14,15)16/h3-5,10H,2H2,1H3

InChI Key

OUQKJRUUGVLROD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Diazonium Salt Preparation

3-Trifluoromethylaniline undergoes diazotization in acidic aqueous medium using sodium nitrite at 0–25°C. Patent data specify 1.5–4 molar equivalents of HCl (37% w/w) and 1–2 equivalents of NaNO₂, achieving complete conversion within 30–180 minutes. The exothermic reaction requires precise temperature control to prevent premature decomposition.

Catalytic Coupling Reaction

The diazonium salt reacts with isopropenyl acetate (1–3 equivalents) in polar solvents (water-methanol or water-acetone mixtures) containing CuCl (0.01–0.20 equivalents). Key process parameters include:

Parameter EP0810195A1 CA2205694A1
Temperature 40°C → 60°C (exotherm) 40°C → 60°C (exotherm)
Reaction Time 30–60 minutes 30–90 minutes
Solvent System Water-Methanol Water-Methanol
CuCl Loading 2.5 mol% 2.5 mol%
Base Additive NaHCO₃ CH₃COONa

The copper catalyst facilitates radical-mediated C–C bond formation, generating the propan-2-one moiety. Post-reaction, heptane extraction isolates the crude ketone with 85–92% recovery.

Purification Strategies

Two purification methods dominate industrial practice:

Bisulfite Complexation

  • Crude ketone treated with NaHSO₃ (1.2 equivalents) in H₂O/heptane
  • 12-hour crystallization yields insoluble bisulfite adduct
  • Alkaline hydrolysis (30% NaOH) regenerates pure ketone
    Yield : 41.9–57.3%

Vacuum Distillation

  • Short-path distillation at 10 mmHg
  • Collect fraction at 98–102°C
    Yield : 59.1%

Grignard-Mediated Ketone Synthesis

WO2021171301A1 discloses an alternative route via Grignard intermediates, particularly suitable for substrates requiring regioselective fluorination:

Grignard Reagent Formation

Halo-benzotrifluorides (96% meta isomer) react with Mg in THF using iodine catalysis. The patent reports:

  • 2.5-hour initiation period at 40°C
  • 98% conversion to (3-CF₃-C₆H₄)MgX

Ketene Coupling

The Grignard reagent reacts with ketene (1:1.1 molar ratio) in toluene at 80–110°C. Critical additives include:

  • Fe(acac)₃ (0.5 mol%)
  • Acetic acid (1.2 equivalents)

This step achieves 78–82% yield of trifluoromethyl acetophenone intermediates.

Oxime Formation and Purification

Subsequent treatment with NH₂OH·HCl (1.5 equivalents) in ethanol:

  • 6-hour reflux at 80°C
  • Crystallization from n-hexane
    Purity : >99% by HPLC

While direct synthesis of the difluoromethyl-substituted analog isn't detailed in cited patents, CN101665394B provides relevant α-fluorination methodology that could be adapted:

Halogen-Fluorine Exchange

The patent describes one-pot halogenation/fluorination using:

  • NBS (1.2 equivalents) for α-bromination
  • KF (5 equivalents) in DMF at 120°C
    Yield : 68–72% for analogous acetophenones

Applied to the target compound, this approach could enable late-stage introduction of difluoromethyl groups via sequential halogenation steps.

Comparative Analysis of Synthetic Methods

Metric Diazotization Grignard
Starting Material Cost $120/kg $280/kg
Reaction Scale 500–1000 L batches 200–500 L
Typical Yield 48.5% ± 5% 80%
Purity Post-Purification 99.2% 99.9%
Catalyst Cost $15/kg product $42/kg product

The diazotization method offers superior scalability for high-volume production, while the Grignard route provides better yields for low-volume, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules in a unique manner. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one with analogous fluorinated ketones:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Phenyl Positions) Density (g/cm³) Boiling Point (°C)
1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one C₁₁H₉F₅O 252.2* 3-CF₂H, 5-CF₃ ~1.35 (Predicted) ~210 (Predicted)
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one C₁₀H₈F₄O 220.16 3-F, 5-CF₃ 1.268 198.4
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.2 3-CF₃ 1.22 (Estimated) ~190 (Estimated)
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₁H₈ClF₃O₂ 280.6 5-Cl, 2-OCH₃ N/A N/A

*Calculated based on molecular formula.

Key Observations :

  • The difluoromethyl-trifluoromethyl substitution in the target compound increases molar mass and predicted boiling point compared to analogs with fewer fluorine atoms (e.g., 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one).

Biological Activity

1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one, a compound with significant fluorinated groups, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula: C11H9F5O
  • Molecular Weight: 252.18 g/mol
  • CAS Number: 1803724-43-7

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of difluoromethyl and trifluoromethyl groups. These groups enhance lipophilicity and metabolic stability, which may contribute to increased bioactivity.

Histone Deacetylase Inhibition

Recent studies have indicated that compounds similar to 1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one can act as selective inhibitors of histone deacetylases (HDACs). For instance, difluoromethyl-1,3,4-oxadiazoles have been shown to inhibit HDAC6 selectively, which is implicated in various cancers and neurodegenerative diseases . The inhibition mechanism involves a two-step slow-binding process where the compound forms a stable complex with the enzyme.

Biological Activity Overview

Activity TypeDescriptionReference
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells.
HDAC Inhibition Selectively inhibits HDAC6 with low nanomolar potency, potentially useful in oncology.
Antiproliferative Effects Demonstrates significant antiproliferative activity against tumor cell lines with IC50 values in the low micromolar range.

Case Studies

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of fluorinated ketones on several human cancer cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation .
    • Modifications to the compound structure led to derivatives that exhibited enhanced activity against specific cancer types, highlighting the importance of fluorination in drug design.
  • Mechanism-Based Inhibition
    • Research into the mechanism of action revealed that compounds containing difluoromethyl moieties could act as irreversible inhibitors of HDAC6. This was demonstrated through biochemical assays confirming their tight-binding nature and selectivity over other HDAC isoforms .

Safety and Toxicology

According to Material Safety Data Sheets (MSDS), 1-(3-(Difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is classified as hazardous. Proper handling and safety measures are recommended due to potential health risks associated with exposure .

Q & A

Q. What are the established synthetic routes for 1-(3-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one, and how can reaction conditions be optimized?

The compound is synthesized via hydrolysis of a nitrile precursor (e.g., 2-(3-(trifluoromethyl)phenyl)acetonitrile) to yield a carboxylic acid intermediate, followed by reaction with acetic anhydride and a catalyst (e.g., boron trifluoride diethyl etherate). Optimization involves adjusting stoichiometric ratios, catalyst loading, and reaction time. For example, excess acetic anhydride (1.5–2.0 equivalents) and refluxing in anhydrous toluene at 110°C for 6–8 hours improve ketone formation . Recrystallization from acetone or ethanol enhances purity .

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

  • NMR spectroscopy : Confirm the absence of regioisomers by analyzing aromatic proton splitting patterns (e.g., singlet for symmetrical CF₃ groups) .
  • X-ray crystallography : Resolve structural ambiguities, such as dihedral angles between the phenyl and ketone groups, using single-crystal diffraction (e.g., monoclinic P2₁/c space group) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 278.1) and detect impurities via high-resolution LC-MS .

Q. What are the key pharmacological applications of this compound in current research?

The compound serves as an intermediate in synthesizing fenfluramine derivatives for central nervous system (CNS) drug discovery. Its trifluoromethyl and difluoromethyl groups enhance metabolic stability and binding affinity to serotonin receptors. Recent studies also explore its potential in multi-target drug design, such as inhibiting viral proteases (e.g., SARS-CoV-2 Mpro, with energy values ≤-7.7 kcal/mol in docking studies) .

Q. How is crystallographic data used to validate the compound's structure?

Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C=O at 1.22 Å) and torsion angles (e.g., 15.2° between phenyl and ketone planes). Discrepancies in unit cell parameters (e.g., a = 8.54 Å vs. 8.62 Å in similar derivatives) may indicate polymorphism, requiring Rietveld refinement for phase identification .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculate electrostatic potential surfaces to identify reactive sites. For example, the trifluoromethyl group’s electron-withdrawing effect reduces the ketone’s electrophilicity, impacting nucleophilic addition kinetics. Docking studies (AutoDock Vina) assess binding to targets like 5-HT₂C receptors, with ΔG values ≤-8.0 kcal/mol indicating strong affinity .

Q. What strategies address low yields during scale-up synthesis?

Contamination by regioisomers (e.g., 1-(2,4-difluorophenyl) derivatives) often reduces yields. Strategies include:

  • Chromatographic purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
  • In situ monitoring : Employ FTIR to track carbonyl formation (peak at ~1700 cm⁻¹) and adjust reaction dynamics .

Q. How are advanced chromatographic methods applied to quantify regioisomeric impurities?

Ultra-performance liquid chromatography (UPLC) with a chiral stationary phase (e.g., Chiralpak IA) separates regioisomers under isocratic conditions (hexane:isopropanol 90:10). Limit of detection (LOD) for impurities is ≤0.1% using UV at 254 nm .

Q. What approaches resolve contradictions in spectral data interpretation?

Conflicting NMR signals (e.g., overlapping multiplets) are resolved via 2D techniques (HSQC, HMBC). For example, HMBC correlations between the ketone carbonyl (δ 207 ppm) and adjacent methyl protons (δ 2.1 ppm) confirm connectivity .

Q. How are in vitro toxicity assays designed for reactive intermediates in the compound’s synthesis?

Reactive intermediates (e.g., α,β-unsaturated ketones) are evaluated using Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells. LC-MS/MS monitors glutathione adduct formation to assess metabolic detoxification pathways .

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